Brilliant Blue
Description
Properties
IUPAC Name |
3-[[N-ethyl-4-[[4-[ethyl-[(3-sulfophenyl)methyl]azaniumylidene]cyclohexa-2,5-dien-1-ylidene]-(2-sulfophenyl)methyl]anilino]methyl]benzenesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H36N2O9S3/c1-3-38(25-27-9-7-11-33(23-27)49(40,41)42)31-19-15-29(16-20-31)37(35-13-5-6-14-36(35)51(46,47)48)30-17-21-32(22-18-30)39(4-2)26-28-10-8-12-34(24-28)50(43,44)45/h5-24H,3-4,25-26H2,1-2H3,(H2-,40,41,42,43,44,45,46,47,48) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTRXDTYTAAKVSM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=CC(=CC=C1)S(=O)(=O)[O-])C2=CC=C(C=C2)C(=C3C=CC(=[N+](CC)CC4=CC(=CC=C4)S(=O)(=O)O)C=C3)C5=CC=CC=C5S(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H36N2O9S3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
15792-67-3 (aluminum[3:1]salt), 2650-18-2 (di-ammonium salt), 3844-45-9 (di-hydrochloride salt), 68921-42-6 (unspecified aluminum salt), 71701-18-3 (di-potassium salt), 71701-19-4 (potassium.hydrochloride salt) | |
| Record name | Brilliant Blue | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025305786 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Molecular Weight |
748.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Water or Solvent Wet Solid | |
| Record name | Benzenemethanaminium, N-ethyl-N-[4-[[4-[ethyl[(3-sulfophenyl)methyl]amino]phenyl](2-sulfophenyl)methylene]-2,5-cyclohexadien-1-ylidene]-3-sulfo-, inner salt, aluminum salt (1:?) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Solubility |
In water, 30 mg/mL (3.0X10+4 mg/L), In ethanol, 3 mg/mL; in ethylene glycol monomethyl ether, 20 mg/mL, Practically insoluble in vegetable oils; pale amber solution in concentrated sulfuric acid, changing to yellow then greenish blue on dilution, Soluble in ether | |
| Record name | Brilliant Blue | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7972 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Reddish-violet powder or granules with a metallic luster, Dark-purple to bronze powder with metallic luster | |
CAS No. |
25305-78-6, 68921-42-6, 3844-45-9 | |
| Record name | Brilliant Blue | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025305786 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzenemethanaminium, N-ethyl-N-[4-[[4-[ethyl[(3-sulfophenyl)methyl]amino]phenyl](2-sulfophenyl)methylene]-2,5-cyclohexadien-1-ylidene]-3-sulfo-, inner salt, aluminum salt (1:?) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Dihydrogen (ethyl)[4-[[4-[ethyl(3-sulphonatobenzyl)amino]phenyl](2-sulphonatophenyl)methylene]cyclohexa-2,5-dien-1-ylidene](3-sulphonatobenzyl)ammonium, aluminium salt | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.066.288 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Brilliant Blue | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7972 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Fd&c blue no. 1, aluminum lake | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0032280 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
283 °C (decomposes) | |
| Record name | Brilliant Blue | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7972 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Scientific Research Applications
Food Industry
Brilliant Blue FCF is primarily used as a colorant in processed foods, medications, and dietary supplements. Its safety profile has been well established, with the European Food Safety Authority determining acceptable daily intake levels. The dye's absorption rate in rats is approximately 0.5%, indicating minimal systemic exposure from dietary sources .
Table 1: Applications of this compound in Food
| Application | Description |
|---|---|
| Colorant | Used in candies, beverages, and dairy products |
| Regulatory Approval | FDA approved since 1928; considered safe |
| Absorption Rate | Approximately 0.5% in rats |
Biomedical Research
This compound has garnered attention for its potential therapeutic applications, particularly in neuroprotection and inflammation modulation.
Neuroprotective Effects
Recent studies have demonstrated that This compound FCF can cross the blood-brain barrier and exhibit neuroprotective effects against ischemic stroke. In an experiment involving middle cerebral artery occlusion in rats, this compound FCF significantly reduced brain infarct volume and cerebral edema by inhibiting pathways associated with cell death (specifically the extracellular regulated protein kinase and glycogen synthase kinase-3β pathways) .
Inhibition of Purinergic Receptors
This compound FCF acts as an inhibitor of purinergic receptors, which play a crucial role in inflammatory responses. This property has been exploited in studies aimed at mitigating spinal cord injuries where it improved recovery outcomes without significant toxicity .
Table 2: Biomedical Applications of this compound
| Application | Findings |
|---|---|
| Ischemic Stroke Treatment | Reduced infarct volume and edema |
| Spinal Cord Injury Recovery | Improved recovery outcomes in rat models |
| Purinergic Receptor Inhibition | Decreased inflammation post-injury |
Analytical Chemistry
In analytical applications, This compound serves as a vital reagent for protein visualization and quantification.
Protein Visualization
This compound G is commonly used in electrophoresis for visualizing proteins due to its ability to form strong colored bands on cellulose acetate membranes. It is also a key component of the Bradford assay, which quantitatively measures protein concentration based on dye binding .
Case Study: Electrophoresis
In a study examining protein interactions, this compound was utilized to assess enzyme activity through colorimetric assays, demonstrating its versatility as an analytical tool .
Table 3: Analytical Applications of this compound
| Application | Description |
|---|---|
| Protein Visualization | Used in electrophoresis and microscopy |
| Bradford Assay | Measures protein concentration through dye binding |
| Enzyme Activity Assays | Colorimetric assays based on dye properties |
Chemical Reactions Analysis
Oxidative Degradation by Hypochlorite
The reaction between Coomassie Brilliant Blue-R (BB– Na⁺) and hypochlorite (OCl⁻/HOCl) follows pseudo-first-order kinetics under acidic to neutral conditions (pH 4.0–13.0). Key findings include:
Reaction Mechanism
-
Hypochlorous acid (HOCl) acts as the primary oxidant below pH 7.4 (pKa of HOCl), while OCl⁻ dominates at higher pH .
-
The rate law is governed by:
Activation Parameters
| Parameter | Value | Conditions |
|---|---|---|
| ΔH‡ (Activation enthalpy) | 29.3 kJ mol⁻¹ | pH 5.0, 25°C |
| ΔS‡ (Activation entropy) | –204.6 J K⁻¹ mol⁻¹ | pH 5.0, 25°C |
These values suggest a highly ordered transition state during the rate-limiting step .
Oxidation Products
Three major products were isolated and characterized:
-
4-(4-Ethoxyphenylamino)benzoic acid
-
3-[(Ethyl-hydroxyamino)methyl]benzene sulfonic acid
-
6’-Chloro-5’-hydroxy-bicyclohexylidene-2,5,2’-triene-4,4’-dione
The degradation pathway involves cleavage of the central methane carbon and sulfonic acid groups .
Electrochemical Degradation
Electrochemical oxidation of This compound FCF (BBfcf) using boron-doped diamond electrodes proceeds via first-order kinetics. Key results include:
Effect of Counter Anions
| Anion | Degradation Time (min) | Rate Constant (k, min⁻¹) | Half-Life (t₁/₂, min) |
|---|---|---|---|
| Cl⁻ | 12 | 0.231 | 3.0 |
| Br⁻ | 5 | 0.462 | 1.5 |
| NO₃⁻ | 70 | 0.017 | 40.8 |
Bromide ions accelerate degradation due to higher oxidative power of generated BrO⁻ compared to ClO⁻ .
Role of Additives
-
Gallic acid (95% degradation in 10 min) and salicylic acid (87%) enhance degradation via radical-mediated pathways.
-
2-Nitrophenol reduces efficiency (75%) by competing for reactive oxygen species .
Blue Bottle Experiment
This compound FCF undergoes reversible oxidation-reduction in alkaline solutions:
The reaction is driven by dissolved oxygen, with NaOH acting as a reducing agent .
Comparison with Similar Compounds
Chemical Structure and Functional Groups
Key Differences :
- Sulfonation : this compound FCF and G have higher sulfonation, enhancing water solubility compared to this compound R.
- Reactivity: Remazol this compound R contains reactive vinyl sulfone groups, enabling covalent bonding with textiles, unlike non-reactive triarylmethane dyes.
- Aromatic Systems: Quinoline Yellow’s heterocyclic structure differs from the triarylmethane/anthraquinone systems of this compound variants, affecting lightfastness and toxicity.
Physicochemical Properties
Notable Findings:
Comparison of Sensitivity :
Toxicity and Regulatory Status
Critical Insights :
Environmental Remediation
Key Challenges :
- This compound FCF’s high solubility complicates adsorption-based removal, necessitating enzymatic or advanced oxidation methods.
Q & A
How is Brilliant Blue G-250 utilized in protein quantification assays, and what methodological considerations ensure accuracy?
Level: Basic
Answer: this compound G-250 is a key component in the Bradford assay, a spectrophotometric method for protein quantification. The dye binds to proteins under acidic conditions, inducing a shift in its absorbance maximum from 465 nm (free dye) to 595 nm (protein-bound), proportional to protein concentration . Methodological considerations include:
- pH control : Optimal binding occurs at pH 1–2, requiring precise buffer preparation.
- Interference mitigation : Detergents (e.g., SDS) or reducing agents may alter binding; pre-treatments like precipitation are recommended for complex samples.
- Standard curve validation : Use bovine serum albumin (BSA) or casein standards to account for variability in dye-binding affinity across protein types.
What experimental design strategies optimize this compound removal using bio-composite adsorbents?
Level: Advanced
Answer: Advanced adsorption studies employ factorial designs like Plackett-Burman Design (PBD) and Response Surface Methodology (RSM) to identify critical parameters and interactions. For example:
- PBD screening : Identifies dominant factors (e.g., adsorbent dosage, pH, initial dye concentration) from 7+ variables .
- Central Composite Design (CCD) : Models quadratic interactions between parameters (e.g., adsorbent dosage of 0.38 g and contact time of 60.78 min achieving 96.72% removal) .
- Steepest Ascent Design (SAD) : Locates the optimal region for maximum response before fine-tuning with CCD .
These methods reduce experimental runs while maximizing data robustness.
How can researchers resolve contradictions in this compound adsorption efficiency across varying experimental conditions?
Level: Advanced
Answer: Contradictions often arise from unaccounted variable interactions or contextual differences (e.g., pH effects on adsorbent surface charge). Strategies include:
- Sensitivity analysis : Quantify the impact of minor parameter shifts (e.g., ±5% pH variation) using ANOVA to identify statistically significant factors .
- Cross-study validation : Compare adsorption isotherms (e.g., Langmuir vs. Freundlich models) to assess whether discrepancies stem from mechanistic differences (chemisorption vs. physisorption) .
- Material characterization : Use SEM-EDS or FTIR to verify adsorbent integrity across trials, ruling out structural degradation as a confounding factor .
What are the critical parameters influencing this compound adsorption in aqueous solutions?
Level: Basic
Answer: Key parameters include:
- pH : Affects dye ionization and adsorbent surface charge. For Amberlite XAD-4/A. campestris composites, pH 3–5 maximizes electrostatic interactions .
- Initial dye concentration : Higher concentrations (up to 150 mg/L) increase adsorption capacity but may saturate binding sites .
- Contact time : Equilibrium is typically reached within 60–100 minutes for bio-composites .
- Temperature : Elevated temperatures (20–50°C) can enhance diffusion rates but may destabilize adsorbent structures .
What statistical approaches are recommended for analyzing interactions between variables in this compound adsorption studies?
Level: Advanced
Answer: Multivariate statistical tools are critical:
- ANOVA : Identifies significant factors (e.g., adsorbent dosage contributes 42% to variance in removal efficiency) .
- Quadratic regression models : Predict responses using equations like , where is removal efficiency and are variables .
- Contour plots : Visualize interactions between parameters (e.g., synergistic effects of pH and temperature) to guide optimization .
How can researchers ensure reproducibility in this compound adsorption experiments?
Level: Basic
Answer: Reproducibility requires:
- Standardized protocols : Detailed documentation of adsorbent preparation (e.g., A. campestris immobilization on Amberlite XAD-4) and dye solution preparation .
- Instrument calibration : Regular calibration of UV-Vis spectrophotometers at 595 nm for dye concentration measurements .
- Replication : Triplicate experiments with error margins <5% to confirm consistency .
What advanced characterization techniques validate this compound adsorption mechanisms?
Level: Advanced
Answer: Mechanistic insights are derived from:
- SEM-EDS : Confirms dye deposition on adsorbent surfaces and elemental composition changes post-adsorption .
- FTIR spectroscopy : Identifies functional groups (e.g., -OH, -NH₂) involved in dye binding .
- BET analysis : Measures surface area and pore size distribution, correlating structural properties with adsorption capacity .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
